2-Chloro-4-fluorothiophenol
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Overview
Description
2-Chloro-4-fluorothiophenol is an organosulfur compound with the molecular formula C6H4ClFS. It is characterized by the presence of both chlorine and fluorine atoms attached to a thiophenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorothiophenol typically involves the reaction of 2-chloro-4-fluorotoluene with sulfur or its derivatives. One common method includes the use of elemental sulfur and anhydrous aluminum chloride, which react with the aromatic compound at elevated temperatures to introduce the thiol group . Another approach involves the diazotization of 2-chloro-4-aminotoluene followed by a reaction with hydrogen sulfide .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including distillation and purification, to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
2-Chloro-4-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorothiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
2-Chlorothiophenol: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
4-Fluorothiophenol: Lacks the chlorine atom, leading to differences in its chemical behavior.
2-Chloro-4-fluorophenol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-chloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPPJSILOMQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334027 |
Source
|
Record name | 2-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-99-3 |
Source
|
Record name | 2-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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